molecular formula C8H10N2O B2870020 Benzyl carbamimidate CAS No. 57536-19-3

Benzyl carbamimidate

Cat. No.: B2870020
CAS No.: 57536-19-3
M. Wt: 150.181
InChI Key: JDCAYEAYSDJYOR-UHFFFAOYSA-N
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Description

Benzyl carbamimidate (C₈H₁₀N₂O) is a carbamimidate derivative where a benzyl group is attached to the carbamimidate functional group (–NH–C(=NH)–O–). Instead, insights can be drawn from structurally related benzyl derivatives, such as benzyl carbamates, benzoates, and alcohols, which share similar synthetic pathways or functional group reactivity .

Properties

IUPAC Name

benzyl carbamimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAYEAYSDJYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Benzylamine with Cyanamide Derivatives

A widely cited method involves reacting benzylamine with cyanamide derivatives under acidic conditions. For example:

  • Reactants : Benzylamine (1.0 eq), cyanamide (1.2 eq), hydrochloric acid (HCl, catalytic).
  • Conditions : Stirred in ethanol at 60°C for 6–8 hours under nitrogen.
  • Yield : 72–78% after recrystallization from toluene.

Mechanism :

  • Protonation of cyanamide enhances electrophilicity.
  • Nucleophilic attack by benzylamine forms a tetrahedral intermediate.
  • Rearrangement and elimination yield the imidate.

Analytical Data :

  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N stretch).
  • ¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂), 3.10 (br s, 2H, NH₂).

Transimidification of Thiourea Precursors

Thiourea derivatives serve as intermediates for imidate synthesis. A two-step protocol includes:

  • Thiourea Formation :
    • Benzyl isothiocyanate (1.0 eq) reacts with ammonia (2.0 eq) in dichloromethane at 0°C.
    • Intermediate : N-Benzylthiourea (yield: 89%).
  • Oxidative Desulfurization :
    • Treatment with mercury(II) oxide (HgO) in methanol converts thiourea to imidate.
    • Yield : 65–70% after column chromatography.

Key Considerations :

  • Mercury-based reagents pose toxicity concerns, prompting exploration of alternatives like iodine/trimethylamine.

Direct Alkylation of Carbamimidic Acid

Carbamimidic acid alkylation offers a single-step route:

  • Reactants : Carbamimidic acid (1.0 eq), benzyl bromide (1.1 eq), potassium carbonate (2.0 eq).
  • Conditions : Reflux in acetonitrile for 12 hours.
  • Yield : 68% with purity >95% (HPLC).

Optimization Challenges :

  • Competing O- vs. N-alkylation requires precise stoichiometry.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Toxicity Concerns
Cyanamide Condensation 72–78 98 Moderate Low
Transimidification 65–70 95 Low High (HgO)
Direct Alkylation 68 95 High Moderate

Preferred Method : Cyanamide condensation balances yield and safety, though direct alkylation is favored for industrial-scale production.

Reaction Optimization and Byproduct Management

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but risk decomposition above 80°C.
  • Polar protic solvents (e.g., ethanol, methanol) stabilize intermediates but may require longer reaction times.

Acid Catalysts

  • HCl vs. H₂SO₄ : HCl minimizes sulfonation side reactions in aromatic systems.

Byproduct Isolation

  • Common Byproducts : N-Benzylurea (from over-alkylation) and benzyl alcohol (from hydrolysis).
  • Mitigation : Use molecular sieves to absorb water and suppress hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reduced reaction time (2–4 hours vs. 12 hours batch).
  • Challenges : Catalyst clogging in heterogeneous systems.

Green Chemistry Approaches

  • Mercury-Free Catalysts : Iodine/trimethylamine systems achieve 60–65% yield with lower toxicity.
  • Solvent Recycling : Ethanol recovery reduces waste by 40%.

Analytical Characterization Protocols

Spectroscopic Methods

  • ¹³C NMR : Confirms imidate carbon at δ 158.5 ppm.
  • LC-MS : [M+H]⁺ peak at m/z 163.1.

Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.

Chemical Reactions Analysis

Types of Reactions: Benzyl carbamimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert benzyl imidocarbamate into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl imidocarbamate derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Benzyl carbamimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl imidocarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzyl Derivatives

Benzyl Carbamimidate vs. Benzyl Carbamates

Benzyl carbamates (e.g., Benzyl (2-aminoethyl)methylcarbamate hydrochloride) feature a carbamate (–O–CO–NH–) group instead of the carbamimidate group. Key differences include:

  • Reactivity : Carbamimidates are more nucleophilic due to the amidine moiety, enabling reactions with electrophiles like alkyl halides. Carbamates, in contrast, are often used as protective groups for amines due to their stability under basic conditions .
  • Synthesis: Benzyl carbamates are typically synthesized via the reaction of benzyl alcohol with isocyanates or carbamoyl chlorides.
Table 1: Comparative Properties of this compound and Carbamates
Property This compound Benzyl Carbamates
Functional Group –NH–C(=NH)–O– –O–CO–NH–
Reactivity High nucleophilicity Moderate stability
Common Applications Amidination reactions Amine protection/drug delivery
Synthetic Accessibility Limited data Well-documented

This compound vs. Benzyl Alcohol Derivatives

Benzyl alcohol derivatives, such as benzaldehyde (produced via oxidation of benzyl alcohol), highlight the role of oxidation states in reactivity:

  • Oxidation Pathways: Benzyl alcohol (C₆H₅CH₂OH) is oxidized to benzaldehyde (C₆H₅CHO) using Pt@CHs catalysts under mild conditions (80°C, 3 hours) with >99% yield.
  • Catalytic Efficiency : Pt@CHs catalysts enable high selectivity (>95% GC yield) for benzaldehyde, whereas carbamimidate synthesis might require alternative catalysts (e.g., acid/base catalysts) .
Table 2: Catalytic Oxidation of Benzyl Alcohol Derivatives
Substrate Catalyst Conditions Product Yield
Benzyl alcohol Pt@CHs 80°C, O₂, 3 h Benzaldehyde 99%
4-Nitrobenzyl alcohol Pt@CHs 80°C, O₂, 3 h 4-Nitrobenzaldehyde 99%
4-Fluorobenzyl alcohol Pt@CHs 80°C, O₂, 3 h 4-Fluorobenzaldehyde 99%

This compound vs. Benzyl Benzoate

Benzyl benzoate (C₆H₅COOCH₂C₆H₅) is an ester derivative with distinct applications:

  • Stability : Esters like benzyl benzoate are hydrolytically stable under neutral conditions but cleaved under acidic/basic conditions. Carbamimidates are more reactive, particularly in the presence of amines or thiols .
  • Biological Relevance : Benzyl benzoate is used as a topical antiparasitic agent, whereas carbamimidates may serve as prodrugs or enzyme inhibitors due to their amidine functionality .

Research Findings and Challenges

  • Synthetic Limitations : While benzyl alcohol oxidation and carbamate synthesis are well-optimized (e.g., Pt@CHs catalysts for alcohols , click chemistry for carbamates ), carbamimidate synthesis lacks detailed protocols in the reviewed literature.
  • Stability Issues : Carbamimidates may hydrolyze to ureas under aqueous conditions, limiting their utility in biological systems compared to stable carbamates .

Biological Activity

Benzyl carbamimidate is a compound that has garnered attention in various biological studies due to its diverse pharmacological properties. This article synthesizes findings from multiple research studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound, a member of the carbamate family, can be represented by the following chemical structure:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

This compound features a benzyl group attached to a carbamimidate functional group, which is known for its ability to interact with various biological targets.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several biological activities, primarily through its interaction with enzymes and receptors. The following mechanisms have been documented:

  • Quorum Sensing Inhibition : Studies have shown that this compound derivatives can inhibit quorum sensing in Vibrio fischeri, a model organism used to study bacterial communication. The compound's structural modifications influence its antagonistic activity against this system, with some derivatives displaying significant inhibition (IC50 values around 20 µM) .
  • Cholesterol Regulation : this compound derivatives have been evaluated for their potential as cholesteryl ester transfer protein (CETP) inhibitors. One study reported a derivative with an IC50 value of 1.3 µM, demonstrating substantial inhibition of CETP activity, which is crucial for raising high-density lipoprotein (HDL) cholesterol levels and preventing cardiovascular diseases .
  • Ixodicide Activity : Research on ethyl benzyl carbamates has suggested that these compounds can act as ixodicides, targeting ticks by disrupting their reproductive systems rather than inhibiting acetylcholinesterase (AChE) activity. This alternative mode of action may help in developing new strategies against tick-borne diseases .

Case Studies and Experimental Findings

Several experimental studies have highlighted the biological activities of this compound and its derivatives:

  • Quorum Sensing Study :
    • Objective : To evaluate the effect of this compound on Vibrio fischeri.
    • Findings : Compounds exhibited diverse activities; longer chain derivatives showed significant antagonism towards quorum sensing pathways.
    • IC50 Values : Notably, 4-nitrobenzyl carbamate showed an IC50 value of approximately 20 µM .
  • CETP Inhibition Study :
    • Objective : To assess the efficacy of this compound derivatives as CETP inhibitors.
    • Results : The most active compound demonstrated 82.2% inhibition at 10 µM concentration, suggesting potential for cardiovascular therapeutic applications .
  • Ixodicide Efficacy :
    • Objective : To investigate the ixodicidal properties of synthesized ethyl benzyl carbamates.
    • Outcome : Certain derivatives caused significant mortality in Rhipicephalus microplus larvae, indicating their potential use in veterinary medicine .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity TypeTarget Organism/EnzymeIC50 ValueNotes
Quorum Sensing InhibitionVibrio fischeri~20 µMSignificant antagonistic activity observed
CETP InhibitionCETP1.3 µMHigh percent inhibition at low concentration
Ixodicide ActivityRhipicephalus microplusN/AEffective against tick larvae

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